molecular formula C17H15ClO B6356437 (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1176509-18-4

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No. B6356437
CAS RN: 1176509-18-4
M. Wt: 270.8 g/mol
InChI Key: NMXQZOXEJCRWLQ-DHZHZOJOSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as chlorphenyl propenone, is an organic compound that is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless liquid with a pleasant odor and is soluble in most organic solvents.

Scientific Research Applications

Chlorophenyl propenone is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of dyes, pigments, and other materials used in the textile industry. In addition, it is used in the synthesis of polymers, catalysts, and other materials used in the chemical industry.

Mechanism of Action

The mechanism of action of chlorophenyl propenone is not fully understood. However, it is believed to interact with certain enzymes in the body, leading to the formation of reactive metabolites that have various biochemical effects. These metabolites are thought to interact with proteins and other molecules, leading to changes in the structure and function of cells and tissues.
Biochemical and Physiological Effects
Chlorophenyl propenone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to increased levels of the drugs in the body. It has also been found to inhibit the activity of certain proteins involved in the production of hormones, leading to changes in hormone levels. In addition, it has been found to increase the production of certain inflammatory mediators, leading to increased inflammation in the body.

Advantages and Limitations for Lab Experiments

Chlorophenyl propenone has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. This makes it ideal for use in a variety of laboratory experiments. However, it is important to note that it is toxic and should be handled with caution. In addition, it is not soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on chlorophenyl propenone. One area of research is to further study its mechanism of action, as this could lead to a better understanding of its biochemical and physiological effects. Another area of research is to investigate its potential use in the synthesis of novel pharmaceuticals, agrochemicals, and other industrial chemicals. Finally, further research could be done to investigate its potential use in the synthesis of materials for use in the textile and chemical industries.

Synthesis Methods

Chlorophenyl propenone can be synthesized through several different methods. One method involves the reaction of 4-ethylphenol and 3-chlorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction yields a mixture of the desired product and a byproduct, 4-ethylbenzaldehyde. The mixture can be separated by column chromatography, and the desired product can then be purified by distillation.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXQZOXEJCRWLQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

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